Tesirine
Description
Historical Context of Pyrrolobenzodiazepines as DNA-Interactive Agents
Pyrrolobenzodiazepines (PBDs) originated as natural products derived from Streptomyces species, initially studied for their antibiotic properties in the mid-20th century. These compounds gained prominence for their unique ability to bind the DNA minor groove, forming covalent interstrand crosslinks at specific 5’-purine-guanine-purine sequences. Unlike traditional alkylating agents such as cyclophosphamide, which induce bulky DNA adducts and helix distortion, PBDs preserve DNA topology while blocking replication and transcription. This mechanism minimizes recognition by DNA repair pathways, thereby reducing the likelihood of drug resistance—a significant limitation of earlier chemotherapies.
The transition of PBDs from broad-spectrum antibiotics to anticancer agents began with the synthesis of dimeric forms in the 1990s. Dimerization enhanced their DNA-binding affinity and cytotoxic potency by enabling two-point covalent attachment to DNA. For example, SG3199—the PBD dimer warhead of Tesirine—demonstrated a mean half-maximal inhibitory concentration (GI50) of 151.5 pM across human cancer cell lines, surpassing the potency of doxorubicin by three orders of magnitude.
Table 1: Comparison of DNA-Interactive Agents
| Agent Class | Mechanism of Action | Potency (GI50) | DNA Helix Distortion | Resistance Risk |
|---|---|---|---|---|
| Anthracyclines | Intercalation, topoisomerase inhibition | ~1–10 nM | High | Moderate |
| Alkylating Agents | DNA adduct formation | ~1–100 μM | High | High |
| PBD Dimers (e.g., SG3199) | Minor groove crosslinking | ~0.1–1 nM | None | Low |
Evolution of Antibody-Drug Conjugate Payload Design Paradigms
The development of antibody-drug conjugates (ADCs) marked a paradigm shift in oncology, enabling precise delivery of cytotoxic agents to tumor cells. Early ADC payloads, such as auristatins and maytansinoids, faced limitations due to moderate potency (nanomolar range), necessitating high drug-to-antibody ratios that increased off-target toxicity. PBD dimers addressed these challenges by offering sub-nanomolar potency, allowing effective tumor cell killing at minimal doses.
This compound exemplifies this evolution. As the payload component of loncastuximab this compound—a CD19-targeting ADC—it comprises three elements:
- Humanized anti-CD19 monoclonal antibody : Binds to CD19, a B-cell surface protein overexpressed in lymphomas and leukemias.
- Valine-alanine cleavable linker : Stable in circulation but hydrolyzed by lysosomal proteases post-internalization, ensuring selective payload release.
- SG3199 warhead : A PBD dimer that crosslinks DNA, inducing apoptosis in CD19-positive cells.
Table 2: Generations of ADC Payloads
| Generation | Payload Class | Example Agents | Potency | Target Specificity |
|---|---|---|---|---|
| First | Auristatins | Brentuximab vedotin | ~nM | Moderate |
| Second | Maytansinoids | Trastuzumab emtansine | ~nM | Moderate |
| Third | PBD Dimers (this compound) | Loncastuximab this compound | ~pM | High |
The site-specific conjugation of this compound to antibodies ensures uniform drug loading, enhancing pharmacokinetic predictability and therapeutic efficacy. Preclinical studies demonstrated that ADCs bearing SG3199 achieved complete tumor regression in xenograft models at doses as low as 0.1 mg/kg, underscoring their superiority over earlier payloads.
Properties
IUPAC Name |
[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl (6S,6aS)-3-[5-[[(6aS)-2-methoxy-8-methyl-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]pentoxy]-6-hydroxy-2-methoxy-8-methyl-11-oxo-6a,7-dihydro-6H-pyrrolo[2,1-c][1,4]benzodiazepine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C75H101N9O23/c1-49(2)69(80-66(86)18-23-97-25-27-99-29-31-101-33-35-103-37-38-104-36-34-102-32-30-100-28-26-98-24-19-76-65(85)17-20-81-67(87)15-16-68(81)88)71(90)78-52(5)70(89)79-54-13-11-53(12-14-54)48-107-75(94)84-59-44-64(62(96-7)42-57(59)73(92)83-47-51(4)40-60(83)74(84)93)106-22-10-8-9-21-105-63-43-58-56(41-61(63)95-6)72(91)82-46-50(3)39-55(82)45-77-58/h11-16,41-47,49,52,55,60,69,74,93H,8-10,17-40,48H2,1-7H3,(H,76,85)(H,78,90)(H,79,89)(H,80,86)/t52-,55-,60-,69-,74-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKGATZAPXCCEJR-OWRSNIELSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(C1)C=NC3=CC(=C(C=C3C2=O)OC)OCCCCCOC4=C(C=C5C(=C4)N(C(C6CC(=CN6C5=O)C)O)C(=O)OCC7=CC=C(C=C7)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN8C(=O)C=CC8=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN2[C@@H](C1)C=NC3=CC(=C(C=C3C2=O)OC)OCCCCCOC4=C(C=C5C(=C4)N([C@H]([C@@H]6CC(=CN6C5=O)C)O)C(=O)OCC7=CC=C(C=C7)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN8C(=O)C=CC8=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C75H101N9O23 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1496.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1595275-62-9 | |
| Record name | Tesirine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1595275629 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TESIRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8DVQ435K46 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Tesirine is synthesized through a series of organic reactions. The synthesis involves the formation of the PBD dimer, which is then linked to an antibody via a cleavable linker. The process typically includes:
Formation of the PBD Dimer: This involves the coupling of two PBD monomers through a chemical reaction.
Conjugation to Antibody: The PBD dimer is then conjugated to an antibody using a linker that can be cleaved under specific conditions, allowing the release of the cytotoxic agent once inside the target cell.
Chemical Reactions Analysis
Tesirine undergoes several types of chemical reactions:
DNA Crosslinking: The primary reaction is the formation of interstrand crosslinks in the DNA of target cells.
Cleavage of Linker: The linker between the antibody and the PBD dimer is cleaved under specific conditions, such as the presence of certain enzymes or changes in pH, releasing the cytotoxic agent.
Scientific Research Applications
Loncastuximab Tesirine (Zynlonta)
Loncastuximab this compound is an FDA-approved ADC targeting CD19, primarily used for the treatment of relapsed or refractory diffuse large B-cell lymphoma (DLBCL). Clinical trials have demonstrated its efficacy:
- Phase 1 and 2 Trials : These trials reported an overall response rate of 48.3% in patients after two lines of systemic therapy . The drug's mechanism involves selective targeting of CD19+ cells, with evidence suggesting a bystander effect that can impact CD19− cells as well .
- Safety Profile : Loncastuximab this compound has shown manageable safety with notable antitumor activity, making it a valuable option for patients who have limited treatment alternatives .
Rovalpituzumab this compound (Rova-T)
Rovalpituzumab this compound is another ADC that targets DLL3, currently under evaluation for small cell lung cancer (SCLC). It combines this compound with a monoclonal antibody against DLL3, aiming to exploit the high expression of this antigen in SCLC tumors:
- Clinical Trials : Early studies have indicated that Rova-T can induce tumor regression and prolong progression-free survival in patients with DLL3-expressing tumors .
Efficacy in DLBCL
A study highlighted the potential of loncastuximab this compound in treating DLBCL, revealing significant antitumor activity and a favorable safety profile . The drug was tested across multiple centers and showed consistent results regarding its efficacy and tolerability.
Broader Applications
Research is ongoing to explore the use of this compound-based ADCs in other B-cell malignancies and solid tumors. Current clinical trials are investigating its effectiveness against various subtypes of non-Hodgkin lymphoma (NHL) and other hematological malignancies .
Comparative Data Table
The following table summarizes key characteristics and clinical outcomes associated with this compound-based ADCs:
| ADC Name | Target | Indication | Overall Response Rate | Safety Profile |
|---|---|---|---|---|
| Loncastuximab this compound | CD19 | Relapsed/Refractory DLBCL | 48.3% | Manageable |
| Rovalpituzumab this compound | DLL3 | Small Cell Lung Cancer | Under Evaluation | To be determined |
Mechanism of Action
Tesirine exerts its effects through the following mechanism:
Targeting Cancer Cells: The antibody component of the ADC binds to a specific protein on the surface of cancer cells.
Internalization and Release: Once bound, the ADC is internalized by the cancer cell. The linker is then cleaved, releasing the PBD dimer.
DNA Crosslinking: The PBD dimer binds to the DNA, forming interstrand crosslinks that prevent the DNA strands from separating.
Comparison with Similar Compounds
Key Insights :
- Loncastuximab this compound and camidanlumab this compound leverage this compound’s PBD dimer for DNA damage but differ in target specificity. CD19 and CD25 are expressed on B-cell and T-cell malignancies, respectively, enabling lineage-specific targeting .
- Rovalpituzumab this compound failed in phase III for SCLC due to insufficient survival benefit, highlighting challenges in solid tumor ADC delivery .
Clinical Efficacy
Table 2: Efficacy in Key Trials
Observations :
- Loncastuximab this compound shows superior activity in R/R DLBCL compared to historical chemoimmunotherapy (ORR 48.3% vs. 20–30% with salvage regimens) .
- Camidanlumab this compound achieves high response rates in heavily pretreated Hodgkin lymphoma, with durable remissions (median PFS 7.3 months) .
- Rovalpituzumab this compound underperformed against topotecan in SCLC, leading to trial termination .
Biological Activity
Tesirine, also known as loncastuximab this compound (SG3249), is an antibody-drug conjugate (ADC) that has emerged as a promising therapeutic agent in oncology, particularly for treating various forms of lymphoma. This compound combines a potent cytotoxic agent with an antibody that targets specific cancer cell markers, allowing for targeted delivery and reduced systemic toxicity. The following sections will delve into its biological activity, clinical efficacy, and safety profile based on recent studies and findings.
This compound utilizes a pyrrolobenzodiazepine (PBD) warhead linked to an anti-CD19 antibody. The mechanism involves the formation of interstrand crosslinks in the DNA of targeted cells, which inhibits DNA replication and ultimately leads to cell death. This targeted approach minimizes damage to healthy tissues while maximizing the cytotoxic effects on malignant cells.
Key Features of this compound's Mechanism:
- Targeted Delivery : The anti-CD19 antibody ensures that the drug is delivered specifically to CD19-expressing B-cell malignancies.
- Cytotoxic Action : The PBD warhead is highly potent, leading to effective apoptosis in cancer cells.
- Durability of Action : Crosslinking persists for extended periods, enhancing the drug's effectiveness even after administration.
Case Studies and Trials
- Phase 1 Study in Non-Hodgkin Lymphoma :
- Phase 2 Study in Diffuse Large B-Cell Lymphoma (DLBCL) :
- Combination Therapy with Rituximab :
Summary of Clinical Findings
| Study Type | Patient Population | Overall Response Rate | Complete Response Rate | Notable Adverse Events |
|---|---|---|---|---|
| Phase 1 | R/R NHL | 45.6% | 26.7% | Neutropenia, Thrombocytopenia |
| Phase 2 | R/R DLBCL | 48.3% | Data not specified | Serious adverse events reported |
| Combination | High-risk Follicular Lymphoma | 97% overall response; 67% complete response | Not specified | Rash, Fluid retention |
Safety Profile
The safety profile of this compound has been evaluated across multiple studies, indicating manageable toxicity levels compared to traditional chemotherapy regimens. Common side effects include:
- Dermatological Reactions : Rash exacerbated by sun exposure.
- Fluid Retention : Manageable with diuretics.
- Hematological Toxicities : Neutropenia and thrombocytopenia were the most frequently reported severe adverse events.
Q & A
Basic: What are the critical synthetic intermediates in Tesirine production, and how are they characterized?
This compound synthesis involves SG3199-Val-Ala-PAB as a key intermediate, which links the pyrrolobenzodiazepine (PBD) dimer payload to monoclonal antibodies in antibody-drug conjugates (ADCs). Characterization requires:
- Nuclear Magnetic Resonance (NMR) to confirm structural integrity, focusing on the valine-alanine dipeptide linker .
- High-Performance Liquid Chromatography (HPLC) with UV detection (purity >98%) to validate intermediate stability and batch consistency .
- Mass Spectrometry (MS) for molecular weight verification (e.g., SG3199-Val-Ala-PAB: C₃₇H₄₄ClN₇O₈, [M+H]⁺ = 788.3) .
Advanced: How can researchers optimize this compound’s conjugation efficiency in ADCs while minimizing aggregation?
Optimization involves:
- Linker Design : Adjusting the Val-Ala-PAB spacer length to balance hydrophobicity and payload release kinetics. Use size-exclusion chromatography (SEC) to monitor aggregation post-conjugation .
- Stoichiometric Control : Titrating this compound-to-antibody ratios (DAR = 2–4) using hydrophobic interaction chromatography (HIC) to ensure homogeneity .
- Stability Testing : Incubate ADCs under physiological conditions (pH 7.4, 37°C) and quantify free payload via LC-MS/MS to assess linker robustness .
Basic: What experimental models are appropriate for evaluating this compound’s DNA alkylation mechanism?
- In Vitro :
- In Vivo :
Advanced: How should researchers resolve contradictions between in vitro potency and in vivo toxicity profiles of this compound-based ADCs?
Methodological strategies include:
- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Compare plasma exposure (AUC) of conjugated vs. free this compound using radiolabeled tracer studies .
- Tissue Distribution Analysis : Quantify ADC uptake in target tumors vs. healthy organs (e.g., liver, bone marrow) via quantitative whole-body autoradiography (QWBA) .
- Dose Fractionation : Test lower, frequent doses to mitigate toxicity while maintaining efficacy in orthotopic models .
Basic: What analytical techniques validate this compound’s DNA adduct formation in target cells?
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to detect PBD-DNA adducts (e.g., guanine-N7 adducts) with a limit of detection (LOD) ≤ 1 ng/mL .
- Comet Assay to quantify single-strand breaks indicative of crosslink repair failure .
- Immunofluorescence Microscopy using γ-H2AX antibodies to visualize DNA double-strand breaks .
Advanced: How can researchers differentiate bystander killing effects from target-specific cytotoxicity in this compound ADCs?
- Co-Culture Models : Mix antigen-positive and antigen-negative cells (e.g., CD25⁺/CD25⁻) and measure cytotoxicity via flow cytometry .
- Payload Release Profiling : Compare intracellular this compound concentrations using fluorescence-activated cell sorting (FACS) after lysosomal protease cleavage .
- Microfluidic Tumor-on-a-Chip : Simulate heterogeneous tumor microenvironments to quantify spatial cytotoxicity patterns .
Basic: What are the critical quality attributes (CQAs) for this compound intermediates in ADC manufacturing?
- Purity : >98% by HPLC, with impurities (e.g., dechlorinated byproducts) ≤0.5% .
- Solubility : ≥10 mg/mL in dimethylacetamide (DMA) for conjugation buffer compatibility .
- Sterility : Endotoxin levels <0.25 EU/mg via limulus amebocyte lysate (LAL) testing .
Advanced: What computational tools predict this compound’s DNA binding specificity and off-target risks?
- Molecular Dynamics (MD) Simulations : Model PBD dimer intercalation into DNA minor grooves (e.g., d(GATC)₄ sequences) .
- Quantitative Structure-Activity Relationship (QSAR) : Correlate substituent electronegativity with crosslink efficiency .
- ToxCast Database Screening : Identify potential off-target interactions using high-throughput toxicogenomic data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
